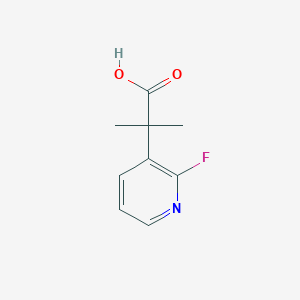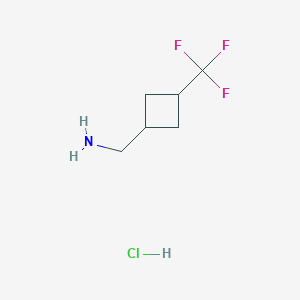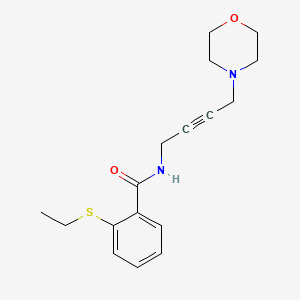
2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
作用機序
The mechanism of action of 2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide involves the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. Specifically, this compound inhibits the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell differentiation. By inhibiting histone deacetylases, 2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide can alter gene expression patterns and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide are complex and varied. This compound has been shown to affect various signaling pathways and enzymes, leading to changes in gene expression, cell growth, and survival. In addition, 2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
実験室実験の利点と制限
One advantage of using 2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide in lab experiments is its potent anticancer and neuroprotective properties. This compound has been shown to be effective in inhibiting the growth of cancer cells and protecting neurons from damage caused by oxidative stress and inflammation. However, one limitation of using this compound in lab experiments is its potential toxicity, as it may cause damage to normal cells in addition to cancer cells.
将来の方向性
There are many future directions for research on 2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide. One area of research is the development of new and more efficient synthesis methods for this compound, which could lead to increased availability for research and potential clinical use. Another area of research is the identification of specific signaling pathways and enzymes that are affected by 2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide, which could lead to the development of more targeted therapies for cancer and neurodegenerative diseases. Finally, further research is needed to determine the potential toxicity of this compound and its effects on normal cells in addition to cancer cells.
合成法
The synthesis of 2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide involves the reaction of 4-morpholinobut-2-yn-1-amine with ethyl isothiocyanate in the presence of a catalyst. The resulting product is then treated with benzoyl chloride to obtain the final compound.
科学的研究の応用
2-(Ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to have anticancer properties, as it inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. In addition, 2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide has been shown to have neuroprotective effects, as it protects neurons from damage caused by oxidative stress and inflammation.
特性
IUPAC Name |
2-ethylsulfanyl-N-(4-morpholin-4-ylbut-2-ynyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-2-22-16-8-4-3-7-15(16)17(20)18-9-5-6-10-19-11-13-21-14-12-19/h3-4,7-8H,2,9-14H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPXDPKPJXPEBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC#CCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(ethylthio)-N-(4-morpholinobut-2-yn-1-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

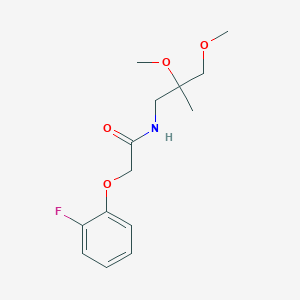
![Methyl 3,6-dicyclopropylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2785836.png)
![6-chloro-N-[5-pyrrolidin-1-ylsulfonyl-2-(2,2,2-trifluoroethoxy)phenyl]pyridine-3-carboxamide](/img/structure/B2785837.png)
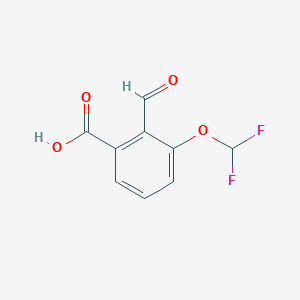
![4-[2-(4-Methylphenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2785841.png)
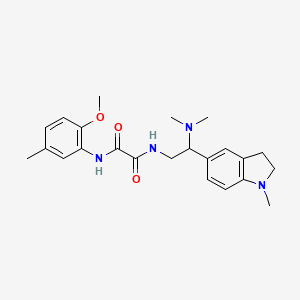
![N-(benzo[d]thiazol-6-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2785843.png)

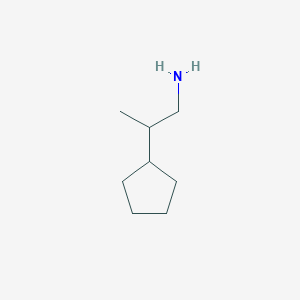
![Methyl 4-(4-{[(2-furylmethyl)amino]carbothioyl}piperazino)-3-nitrobenzenecarboxylate](/img/structure/B2785851.png)
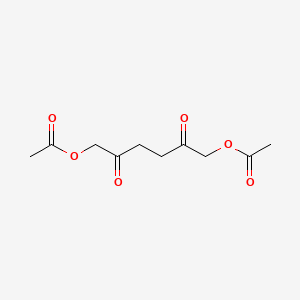
![1-(3-Chlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2785853.png)
